

The Multifaceted Role of Cytokeratin 17 in Epithelial Cell Function and Disease

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cytokeratin 17 (KRT17), a type I intermediate filament protein, has emerged as a critical regulator of diverse cellular processes within epithelial cells.[1] Normally expressed in the nail beds, hair follicles, and sebaceous glands, its expression is induced under cellular stress, such as injury and inflammation.[1][2] Aberrant KRT17 expression is a hallmark of various pathologies, including several types of cancers and inflammatory skin diseases, underscoring its significance as a potential biomarker and therapeutic target.[3][4][5] This technical guide provides a comprehensive overview of the functions of KRT17 in epithelial cells, detailing its involvement in key signaling pathways, its impact on cellular processes, and the experimental methodologies used for its investigation.

Core Functions of Cytokeratin 17

KRT17 is a multifunctional protein that extends beyond its traditional role as a cytoskeletal component providing structural support.[1] It actively participates in the regulation of cell growth, proliferation, migration, and apoptosis.[4]

Regulation of Cell Growth and Proliferation

KRT17 plays a pivotal role in promoting epithelial cell proliferation.[6] Studies have shown that KRT17 expression is associated with increased cell growth in various contexts, including tumorigenesis.[7] One of the mechanisms through which KRT17 influences cell growth is by interacting with 14-3-3 σ , a protein that regulates protein synthesis.[1] This interaction is crucial



for controlling cell size.[4] Furthermore, KRT17 has been shown to drive cell cycle progression. For instance, silencing of KRT17 can lead to cell cycle arrest at the G1/S phase by decreasing the expression of cyclin D1 and cyclin E.[8]

Modulation of Apoptosis

KRT17 exhibits anti-apoptotic functions in epithelial cells. Knockdown of KRT17 has been demonstrated to increase the number of cleaved caspase-3-positive cells, a marker of apoptosis. Inversely, overexpression of KRT17 can inhibit apoptosis.[1] In gastric cancer cells, silencing KRT17 induced apoptosis by altering the expression of Bcl-2 family proteins and upregulating cleaved caspase-3.[8] This suggests that KRT17 contributes to cell survival by suppressing programmed cell death pathways.

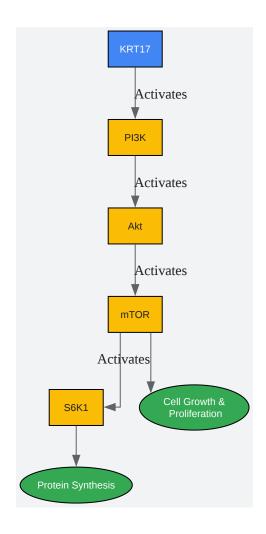
KRT17 in Cellular Signaling

KRT17 is intricately involved in several key signaling pathways that govern cell fate and behavior. Its ability to modulate these pathways is central to its diverse functions in both normal physiology and disease.

The Akt/mTOR Pathway

A significant body of evidence links KRT17 to the activation of the Akt/mTOR signaling pathway, a critical regulator of cell proliferation, growth, and survival.[3] Overexpression of KRT17 has been shown to stimulate the Akt/mTOR pathway, thereby promoting cell proliferation and migration in oral cancer cells.[4] In pancreatic cancer, KRT17 has been found to regulate proliferation, migration, and invasion through the mTOR/S6K1 pathway.[1][6] The activation of this pathway by KRT17 can also contribute to the Warburg effect, a metabolic alteration observed in cancer cells.[1]





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KRT17 activates the Akt/mTOR signaling pathway.

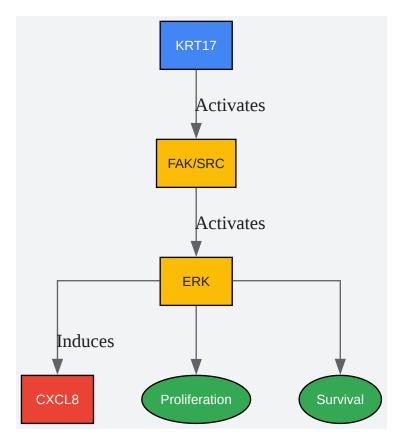
The Wnt/β-catenin Pathway

In some cancer types, KRT17 has been shown to interact with the Wnt/ β -catenin signaling pathway. For instance, in lung cancer, KRT17 knockout was found to inhibit the Wnt signaling pathway, leading to a reduction in cell proliferation and invasion.[1] In triple-negative breast cancer, KRT17 contributes to chemoresistance by modulating Wnt/ β -catenin signaling.[9]

ERK1/2 Signaling

KRT17 can also influence the Extracellular signal-regulated kinase (ERK) pathway. In pancreatic cancer, KRT17 knockout was shown to affect the ERK1/2/BAD signaling pathway, contributing to the induction of apoptosis.[1] In bladder cancer, KRT17 activates both AKT and ERK signaling, which is linked to chemoresistance.[9][10]







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